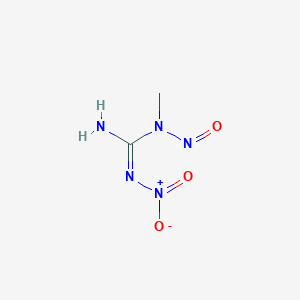
(2-Fluorophenyl) methyl cyanocarbonimidodithioate
Übersicht
Beschreibung
(2-Fluorophenyl) methyl cyanocarbonimidodithioate (FMCD) is a chemical compound that has been extensively studied for its potential use in scientific research. FMCD is a member of the class of compounds known as dithiocarbamates, which have been shown to have a wide range of biological and pharmacological activities.
Wirkmechanismus
The mechanism of action of (2-Fluorophenyl) methyl cyanocarbonimidodithioate is not fully understood, but it is thought to involve the inhibition of acetylcholinesterase, as well as the induction of apoptosis in cancer cells. (2-Fluorophenyl) methyl cyanocarbonimidodithioate may also have other biological targets that have yet to be identified.
Biochemische Und Physiologische Effekte
(2-Fluorophenyl) methyl cyanocarbonimidodithioate has been shown to have a range of biochemical and physiological effects, depending on the specific application. In insecticide applications, (2-Fluorophenyl) methyl cyanocarbonimidodithioate has been shown to cause paralysis and death in insects by inhibiting the activity of acetylcholinesterase. In anti-cancer applications, (2-Fluorophenyl) methyl cyanocarbonimidodithioate has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (2-Fluorophenyl) methyl cyanocarbonimidodithioate is its high purity and stability, which makes it suitable for use in a variety of lab experiments. However, (2-Fluorophenyl) methyl cyanocarbonimidodithioate can be toxic to humans and animals, and care must be taken when handling and disposing of it. Additionally, (2-Fluorophenyl) methyl cyanocarbonimidodithioate is not water-soluble, which can make it difficult to work with in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on (2-Fluorophenyl) methyl cyanocarbonimidodithioate. One area of interest is the development of new insecticides based on (2-Fluorophenyl) methyl cyanocarbonimidodithioate, which could be more effective and less harmful to the environment than current insecticides. Another area of interest is the development of new anti-cancer agents based on (2-Fluorophenyl) methyl cyanocarbonimidodithioate, which could be more effective and less toxic than current chemotherapy drugs. Additionally, further research is needed to fully understand the mechanism of action of (2-Fluorophenyl) methyl cyanocarbonimidodithioate and to identify any other biological targets it may have.
Synthesemethoden
(2-Fluorophenyl) methyl cyanocarbonimidodithioate can be synthesized using a variety of methods, including the reaction of 2-fluoroaniline with carbon disulfide and methyl iodide, followed by treatment with sodium hydroxide. Another method involves the reaction of 2-fluoroaniline with carbon disulfide in the presence of a base, followed by treatment with methyl iodide. These methods have been optimized to produce high yields of pure (2-Fluorophenyl) methyl cyanocarbonimidodithioate.
Wissenschaftliche Forschungsanwendungen
(2-Fluorophenyl) methyl cyanocarbonimidodithioate has been shown to have a wide range of potential applications in scientific research. One area of interest is its potential use as a pesticide, due to its ability to inhibit the activity of acetylcholinesterase, an enzyme that is essential for nerve function in insects. (2-Fluorophenyl) methyl cyanocarbonimidodithioate has also been shown to have potential as an anti-cancer agent, due to its ability to induce apoptosis (programmed cell death) in cancer cells.
Eigenschaften
IUPAC Name |
[(2-fluorophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2S2/c1-13-9(12-6-11)14-8-5-3-2-4-7(8)10/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDCJCTYNVROHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=NC#N)SC1=CC=CC=C1F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2S2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375665 | |
| Record name | (2-Fluorophenyl) methyl cyanocarbonimidodithioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluorophenyl) methyl cyanocarbonimidodithioate | |
CAS RN |
152382-00-8 | |
| Record name | (2-Fluorophenyl) methyl cyanocarbonimidodithioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-[[3-(2-Hydroxyethoxy)propyl-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethanol](/img/structure/B137550.png)








![1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone](/img/structure/B137568.png)



